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Compound of Interest

Compound Name: 1-Octyn-3-one, 1-phenyl-

Cat. No.: B15202696 Get Quote

An In-depth Technical Guide to 1-Phenyl-1-
octyn-3-one
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical

properties of 1-phenyl-1-octyn-3-one. Due to the limited availability of data for this specific

compound, information from closely related analogs and general chemical principles for α,β-

unsaturated ynones are referenced to provide a predictive profile.

Physical Properties
Quantitative data for 1-phenyl-1-octyn-3-one is not readily available in public databases. The

following table summarizes key physical properties of structurally related compounds to provide

an estimation.
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Property Value Compound Source

Molecular Formula C₁₄H₁₆O
1-phenyl-1-octyn-3-

one
-

Molecular Weight 200.28 g/mol
1-phenyl-1-octyn-3-

one
-

Molecular Weight 204.31 g/mol 1-Phenyl-3-octanone [1][2]

Molecular Weight 202.29 g/mol
1-Octyn-3-ol, 1-

phenyl-
[3]

XLogP3 3.7 1-Phenyl-3-octanone [1]

Boiling Point Not available - -

Melting Point Not available - -

Density Not available - -

Solubility Not available - -

Chemical Properties and Reactivity
1-phenyl-1-octyn-3-one is an α,β-unsaturated ynone, a class of compounds known for their

versatile reactivity. The presence of the conjugated system, consisting of a phenyl group, an

alkyne, and a ketone, confers unique electronic properties to the molecule.

Key Reactive Sites:

Electrophilic Carbonyl Carbon: The carbonyl carbon is susceptible to nucleophilic attack, a

characteristic reaction of ketones.

Electrophilic β-Carbon: Due to conjugation, the β-carbon of the alkyne is also electrophilic

and can undergo nucleophilic conjugate addition (Michael addition).

Nucleophilic Alkyne: The triple bond can act as a nucleophile in reactions with strong

electrophiles.

General Reactivity Profile:
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Nucleophilic Addition: Like other ketones, 1-phenyl-1-octyn-3-one is expected to undergo

1,2-addition of strong, non-basic nucleophiles such as Grignard reagents and organolithium

compounds to the carbonyl group.

Conjugate Addition: Softer nucleophiles, such as amines, thiols, and cuprates, are expected

to favor 1,4-conjugate addition to the β-carbon of the alkyne. This is a common reaction

pathway for α,β-unsaturated carbonyl compounds.[4]

Cycloaddition Reactions: The electron-deficient alkyne can participate in various

cycloaddition reactions, such as Diels-Alder reactions, with suitable dienes.

Reduction: The carbonyl group can be reduced to a secondary alcohol using reagents like

sodium borohydride. The alkyne can be reduced to an alkene or alkane using catalytic

hydrogenation.

Reactions of α,β-Ynones: This class of compounds is known to undergo a variety of

transformations, including conjugate additions, cycloadditions, and reductions.[5]

The following diagram illustrates the key reactive sites of 1-phenyl-1-octyn-3-one.

Caption: Key reactive sites of 1-phenyl-1-octyn-3-one.

Experimental Protocols
Specific, validated experimental protocols for the synthesis of 1-phenyl-1-octyn-3-one are not

detailed in the available literature. However, a general and plausible synthetic approach can be

derived from established methods for the synthesis of ynones.

Proposed Synthetic Pathway: Acylation of a Terminal Alkyne

A common method for the synthesis of ynones involves the coupling of a terminal alkyne with

an acyl chloride or anhydride, often catalyzed by a transition metal complex.

Step 1: Preparation of Phenylacetylene (Commercially available)

Step 2: Acylation of Phenylacetylene with Hexanoyl Chloride

This reaction would likely be carried out in the presence of a copper(I) catalyst and a base.
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Reactants: Phenylacetylene, Hexanoyl Chloride

Catalyst: Copper(I) iodide (CuI)

Base: A tertiary amine such as triethylamine (Et₃N)

Solvent: A suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

Procedure Outline:

Dissolve phenylacetylene and triethylamine in the chosen solvent under an inert

atmosphere (e.g., nitrogen or argon).

Add a catalytic amount of copper(I) iodide.

Cool the reaction mixture in an ice bath.

Add hexanoyl chloride dropwise to the reaction mixture.

Allow the reaction to warm to room temperature and stir until completion (monitored by

TLC or GC-MS).

Work-up the reaction by quenching with a saturated aqueous solution of ammonium

chloride, followed by extraction with an organic solvent.

Purify the crude product by column chromatography on silica gel.

The following flowchart illustrates this proposed synthetic workflow.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15202696?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proposed Synthesis of 1-Phenyl-1-octyn-3-one

Start: Phenylacetylene
& Hexanoyl Chloride

Reaction:
- CuI (catalyst)
- Et3N (base)

- THF (solvent)

Reaction Monitoring
(TLC / GC-MS)

Aqueous Work-up
& Extraction

Column Chromatography

Product:
1-Phenyl-1-octyn-3-one

Click to download full resolution via product page

Caption: Proposed synthesis of 1-phenyl-1-octyn-3-one.

Spectroscopic Data
No experimental spectroscopic data (NMR, IR, MS) for 1-phenyl-1-octyn-3-one has been found

in the searched databases. However, characteristic spectral features can be predicted based
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on its structure.

Expected Spectroscopic Features:

¹H NMR:

Aromatic protons of the phenyl group (multiplet, ~7.2-7.6 ppm).

Alkyl chain protons (multiplets, ~0.9-2.7 ppm). The methylene group adjacent to the

carbonyl (α-protons) would be the most downfield of the alkyl signals.

¹³C NMR:

Carbonyl carbon (~180-190 ppm).

Alkynyl carbons (~80-100 ppm).

Aromatic carbons (~128-135 ppm).

Alkyl carbons (~14-40 ppm).

IR Spectroscopy:

Strong C=O stretching vibration (~1640-1680 cm⁻¹).

C≡C stretching vibration (~2100-2200 cm⁻¹, may be weak or absent due to symmetry).

Aromatic C-H stretching (~3000-3100 cm⁻¹).

Aliphatic C-H stretching (~2850-3000 cm⁻¹).

Mass Spectrometry:

The molecular ion peak (M⁺) would be expected at m/z = 200.

Characteristic fragmentation patterns would include cleavage at the carbonyl group and

loss of alkyl fragments.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15202696?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Biological Activity and Signaling Pathways
There is no information available in the public domain regarding the biological activity or any

associated signaling pathways for 1-phenyl-1-octyn-3-one. The reactivity of α,β-unsaturated

carbonyl compounds as Michael acceptors suggests a potential for covalent modification of

biological nucleophiles, such as cysteine residues in proteins. However, any such activity is

purely speculative without experimental evidence.

Conclusion
1-phenyl-1-octyn-3-one is a compound with interesting potential for synthetic chemistry due to

its multiple reactive sites. While specific experimental data is currently lacking, its physical and

chemical properties can be reasonably predicted based on the behavior of related compounds

and the general principles of α,β-unsaturated ynone chemistry. Further research is required to

fully characterize this molecule and explore its potential applications in areas such as medicinal

chemistry and materials science. This guide provides a foundational understanding for

researchers interested in pursuing studies on this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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